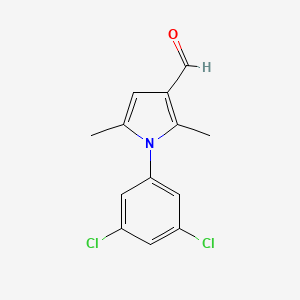

1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Beschreibung

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole-derived compound featuring a dichlorophenyl group at the 1-position, methyl substituents at the 2- and 5-positions, and an aldehyde functional group at the 3-position.

Eigenschaften

IUPAC Name |

1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO/c1-8-3-10(7-17)9(2)16(8)13-5-11(14)4-12(15)6-13/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVBRPHMQEKHDLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CC(=CC(=C2)Cl)Cl)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70360527 | |

| Record name | 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

347331-67-3 | |

| Record name | 1-(3,5-Dichloro-phenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70360527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis typically follows a multi-step sequence:

Step 1: Pyrrole Ring Formation

- The pyrrole core is formed via established condensation or cyclization methods using appropriate precursors such as 1,4-dicarbonyl compounds or α-amino ketones.

- Acid-catalyzed condensation of diketones with amines or hydrazine derivatives can yield substituted pyrroles with methyl groups at the 2 and 5 positions.

Step 2: Introduction of the 3,5-Dichlorophenyl Substituent

Step 3: Formylation at the 3-Position of Pyrrole

Detailed Preparation Methodology

Alternative Synthetic Routes and Catalytic Methods

- Some patents and research suggest one-pot methods for related pyrrole-3-carbaldehydes using metal-catalyzed reductions and cyclizations starting from benzoyl malononitrile derivatives.

- Catalysts such as palladium on carbon, platinum carbon, or Raney nickel are used in hydrogenation steps to reduce intermediates and facilitate cyclization.

- Solvents like tetrahydrofuran, acetonitrile, and dimethyl sulfoxide are preferred for their ability to dissolve reactants and stabilize intermediates during synthesis.

Research Findings and Optimization

- The presence of electron-withdrawing chlorine atoms at the 3,5-positions of the phenyl ring influences the reactivity and selectivity of substitution and formylation steps.

- Acid catalysts such as glacial acetic acid or hydrochloric acid have been used to promote condensation reactions leading to pyrrole formation with high yields.

- Purification typically involves filtration, washing with solvents such as tetrahydrofuran and water, and drying under reduced pressure to isolate the pure aldehyde compound.

Data Table Summarizing Key Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C13H11Cl2NO |

| Molecular Weight | 268.13 g/mol |

| Key Reagents | 3,5-Dichlorophenyl halides, diketones, POCl3, DMF |

| Catalysts | Pd/C, Pt/C, Raney nickel (for related reductions) |

| Solvents | THF, acetonitrile, DMSO |

| Reaction Conditions | Acid catalysis, hydrogenation under N2 atmosphere |

| Typical Yield | Variable; optimized up to 70-85% in literature |

| Purification Methods | Filtration, solvent washing, vacuum drying |

Analyse Chemischer Reaktionen

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures to ensure the desired transformation.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 240.13 g/mol. Its structure includes a pyrrole ring substituted with a dichlorophenyl group and two methyl groups, contributing to its biological activity and chemical reactivity .

Antimycobacterial Activity

Recent studies have highlighted the potential of 2,5-dimethylpyrrole derivatives, including 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde, in combating Mycobacterium tuberculosis (M. tuberculosis). Research conducted by Castagnolo et al. demonstrated that analogues of this compound exhibited potent inhibitory effects against both drug-sensitive and multidrug-resistant strains of M. tuberculosis .

Key Findings:

- Derivatives showed minimum inhibitory concentrations (MIC) below 1 µg/mL against M. tuberculosis.

- The compounds displayed low cytotoxicity against human pulmonary fibroblasts.

- Molecular docking studies indicated effective binding to the MmpL3 protein, a target for antitubercular drugs .

Synthesis of Novel Anticancer Agents

The compound is also being investigated for its potential as an anticancer agent. The structural features of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde allow for modifications that enhance its efficacy against various cancer cell lines. Studies have indicated that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways .

Case Study:

A study focused on synthesizing derivatives of this pyrrole compound demonstrated significant cytotoxic effects against breast cancer cell lines, suggesting the need for further exploration in preclinical models .

Material Science Applications

In material science, the unique properties of pyrrole derivatives allow their use in creating conductive polymers and organic electronic devices. The incorporation of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde into polymer matrices enhances electrical conductivity and thermal stability.

Applications:

Wirkmechanismus

The mechanism of action of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Structural Analog: 1-(3,5-Dimethylphenyl)-2,5-Dimethyl-1H-Pyrrole-3-Carbaldehyde

This analog (Catalog #sc-332717, Santa Cruz Biotechnology) shares the pyrrole backbone and aldehyde group with the target compound but substitutes the 3,5-dichlorophenyl group with a 3,5-dimethylphenyl group . Key differences include:

- Substituent Effects: Methyl groups are electron-donating, increasing electron density on the pyrrole ring, whereas chlorine atoms are electron-withdrawing.

- Applications : While neither compound’s use is specified, methyl-substituted phenyl groups are common in less polar agrochemicals, whereas chlorinated analogs often exhibit enhanced pesticidal activity due to increased lipophilicity and oxidative stability.

Fluoroimide (3,4-Dichloro-1-(4-Fluorophenyl)-1H-Pyrrole-2,5-Dione)

Fluoroimide, a registered pesticide, features a pyrrole-dione core with 3,4-dichloro and 4-fluorophenyl substituents . Comparisons include:

- Functional Groups : The dione structure (two ketones) contrasts with the aldehyde in the target compound. Diones may act as Michael acceptors, enabling covalent binding to biological targets, whereas aldehydes can form Schiff bases.

- Substituent Impact : Fluorine’s electronegativity and chlorine’s steric effects may synergize to enhance pesticidal activity compared to the target compound’s dichlorophenyl group.

Chromafenozide and Pyracarbolid

These compounds () diverge significantly:

- Chromafenozide: A chromane-carboxamide with a hydrazide group, used as an insect growth regulator. Its mode of action (ecdysone receptor agonism) differs from pyrrole-based compounds .

- Pyracarbolid : A pyran-carboxamide fungicide, highlighting the agrochemical relevance of carboxamide functionalities compared to aldehydes .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Electronic Effects : Chlorine substituents in the target compound likely improve oxidative stability and membrane penetration compared to methyl analogs, critical for pesticidal efficacy.

- Reactivity: The aldehyde group offers synthetic versatility for derivatization, whereas diones (fluoroimide) or carboxamides (chromafenozide) provide alternate reactive pathways.

- Gaps in Data : Specific biological activity data for the target compound are absent in the provided evidence, necessitating further studies on its mechanism and efficacy relative to analogs.

Biologische Aktivität

1-(3,5-Dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde (CAS No. 175205-50-2) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antimicrobial and anticancer activities, supported by relevant case studies and research findings.

- Molecular Formula : C₁₂H₁₁Cl₂N

- Molecular Weight : 240.13 g/mol

- IUPAC Name : 1-(3,5-dichlorophenyl)-2,5-dimethylpyrrole

- SMILES : CC1=CC=C(C)N1C1=CC(Cl)=CC(Cl)=C1

Antimicrobial Activity

Research has demonstrated that compounds with similar structural characteristics exhibit varying degrees of antimicrobial activity. For instance, derivatives of pyrrole have shown promising results against Gram-positive bacteria.

Case Study: Antimicrobial Testing

In a study evaluating the antimicrobial efficacy of various pyrrole derivatives, it was found that certain compounds exhibited significant activity against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were recorded as follows:

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| 1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole | S. aureus TCH 1516 | 32 |

| 1-(3,5-Dichlorophenyl)-2,5-dimethylpyrrole | C. difficile AR-1067 | 64 |

This indicates that the compound possesses notable antibacterial properties, particularly against resistant strains .

Anticancer Activity

The anticancer potential of 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde has been investigated in various cancer cell lines. The compound's ability to induce cytotoxicity in cancer cells suggests its potential as a therapeutic agent.

Research Findings

In one study focusing on A549 human lung adenocarcinoma cells, treatment with the compound resulted in a significant reduction in cell viability:

| Treatment Concentration (µM) | Viability (%) |

|---|---|

| Control | 100 |

| 100 µM | 21.2 |

The results indicated a substantial decrease in cell viability at higher concentrations of the compound compared to controls (p < 0.0001), highlighting its potent anticancer effects .

The mechanism through which 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde exerts its biological effects is likely multifaceted. It may involve the modulation of specific signaling pathways associated with cell proliferation and apoptosis.

Proposed Pathways

Research suggests that the compound may interact with DNA-binding sites or inhibit critical enzymes involved in cellular metabolism and proliferation. This interaction could lead to increased apoptosis in cancer cells while exhibiting selective toxicity towards malignant cells over normal cells .

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-(3,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde?

Methodological Answer:

The synthesis of pyrrole derivatives typically involves cyclocondensation or cross-coupling reactions. For this compound, a plausible route includes:

Pyrrole Core Formation : Use a Paal-Knorr synthesis with 2,5-hexanedione and ammonia to form the 2,5-dimethylpyrrole scaffold.

Substituent Introduction : Introduce the 3,5-dichlorophenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling, leveraging palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halides .

Carbaldehyde Functionalization : Oxidize a hydroxymethyl intermediate (e.g., using MnO₂ or Swern oxidation) to install the aldehyde group at the 3-position.

Validate each step with thin-layer chromatography (TLC) and intermediate characterization via -NMR .

Basic: How should researchers characterize the structural integrity and purity of this compound?

Methodological Answer:

Use a multi-technique approach:

Spectroscopy :

- - and -NMR : Confirm substituent positions and absence of impurities. For example, the aldehyde proton typically appears at δ 9.5–10.5 ppm .

- FT-IR : Identify the carbonyl stretch (C=O) near 1700 cm⁻¹.

Chromatography :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays).

Mass Spectrometry :

- HRMS (High-Resolution MS) : Verify the molecular ion ([M+H]⁺) at m/z 296.02 (calculated for C₁₃H₁₀Cl₂N₂O).

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

Based on structurally similar chlorinated pyrroles:

Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

Ventilation : Use fume hoods to avoid inhalation of fine particles or vapors.

Storage : Keep in amber glass containers under inert gas (N₂ or Ar) at 2–8°C to prevent aldehyde oxidation .

Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.

Advanced: How can researchers resolve contradictions between computational and experimental spectroscopic data?

Methodological Answer:

Contradictions often arise from solvent effects or conformational flexibility. Mitigate this by:

Computational Adjustments :

- Simulate NMR chemical shifts using density functional theory (DFT) with solvent models (e.g., PCM for DMSO or CDCl₃).

Experimental Validation :

- Acquire variable-temperature NMR to assess dynamic effects.

- Compare with literature data for analogous compounds (e.g., 1-(4-chlorophenyl) derivatives) .

Advanced: What strategies elucidate the carbaldehyde group’s role in biological interactions?

Methodological Answer:

Structure-Activity Relationship (SAR) Studies :

- Synthesize analogs with modified aldehyde groups (e.g., carboxylic acid, hydroxymethyl) and compare bioactivity.

Crystallography : Co-crystallize the compound with target enzymes (e.g., cytochrome P450) to identify hydrogen-bonding interactions.

Kinetic Assays : Measure inhibition constants () using fluorogenic substrates in vitro .

Advanced: How can electronic effects of the dichlorophenyl group be experimentally probed?

Methodological Answer:

Electrochemical Analysis :

- Cyclic voltammetry (CV) to measure redox potentials influenced by electron-withdrawing Cl substituents.

Spectroscopic Probes :

- UV-Vis spectroscopy to assess charge-transfer transitions.

Theoretical Modeling :

Advanced: What are the implications of this compound’s potential pesticide activity?

Methodological Answer:

Given structural similarity to known pesticides (e.g., fluoroimide in ):

Mode-of-Action Studies :

- Test antifungal activity via agar dilution assays against Botrytis cinerea.

Environmental Impact :

- Assess photostability under UV light and hydrolysis rates at varying pH.

Comparative Analysis :

- Benchmark efficacy against commercial chlorinated pyrroles (e.g., pyraclostrobin) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.